3-(4-Methylpyridin-2-yl)nitrobenzene
Description
3-(4-Methylpyridin-2-yl)nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with a nitro group (-NO₂) and a 4-methylpyridin-2-yl moiety. This structure combines the electron-withdrawing nitro group with the electron-donating methyl-substituted pyridine, creating unique electronic and steric properties.
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
4-methyl-2-(3-nitrophenyl)pyridine |
InChI |
InChI=1S/C12H10N2O2/c1-9-5-6-13-12(7-9)10-3-2-4-11(8-10)14(15)16/h2-8H,1H3 |
InChI Key |
PFRLLPCSUCXFKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 3-(4-Methylpyridin-2-yl)nitrobenzene, enabling comparative analysis:
4-Methyl-5-(4-nitrobenzylidene)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile
- Structure : Combines a nitrobenzylidene group with a pyrrole-carbonitrile system and a 4-methylpyridine ring.
- Key Differences: The presence of a conjugated enone system (2-oxo-2,5-dihydro-1H-pyrrole) introduces additional resonance stabilization absent in the target compound . The nitro group is part of a benzylidene substituent, altering electronic effects compared to direct benzene ring substitution.
- Relevance : This compound’s crystallographic data (reported in Acta Crystallographica) highlights planar geometry and intermolecular hydrogen bonding, which may inform predictions about the target compound’s solid-state behavior .
4-Methyl-3-nitropyridin-2-amine
- Structure : A pyridine ring substituted with nitro and amine groups at positions 3 and 2, respectively, and a methyl group at position 3.
- Key Differences :
- The amine group (-NH₂) enhances solubility in polar solvents via hydrogen bonding, whereas the target compound lacks such functionality .
- Substituent positions influence aromatic electrophilic substitution reactivity; the nitro group in the target compound may deactivate the benzene ring more strongly than in this pyridine derivative.
4-Methyl-3-nitro-N-(2-pyridinylmethyl)benzamide
- Structure : A benzamide derivative with nitro and pyridinylmethyl substituents.
- Key Differences :
- Synthesis Insights : Registered under CAS 313981-40-7, this compound’s synthetic route (e.g., Friedel-Crafts acylation) could guide derivatization strategies for the target molecule .
Nitrobenzene (C₆H₅NO₂)
- Structure : A benzene ring with a single nitro substituent.
- Key Differences: Lacks the 4-methylpyridin-2-yl group, resulting in reduced steric hindrance and simpler electronic effects. Nitrobenzene is sparingly soluble in water (0.2% w/w at 20°C) but miscible with organic solvents like benzene and diethyl ether .
- Toxicological Context: Nitrobenzene is a known hepatotoxin and methemoglobin inducer .
Comparative Data Table
Research Findings and Implications
- Reactivity : The target compound’s nitro group likely directs electrophilic substitution to meta positions on the benzene ring, similar to nitrobenzene. However, the methylpyridyl group may sterically hinder reactions, as seen in bulky analogs like 4-Methyl-5-(4-nitrobenzylidene)pyridine .
- Stability : Crystallographic studies of related compounds suggest that intermolecular interactions (e.g., van der Waals forces) stabilize the solid state, which could be leveraged in designing crystalline materials .
- Biological Activity : While nitrobenzene is toxic, hybrid structures like 4-Methyl-3-nitropyridin-2-amine exhibit reduced toxicity due to metabolic pathway alterations, hinting at safer profiles for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
